Cas no 19069-48-8 (1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-)
19069-48-8 structure
Product Name:1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-
CAS-nummer:19069-48-8
MF:C15H24
MW:204.351064682007
CID:133996
PubChem ID:521207
Update Time:2025-04-19
1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-
- 2,6,6,8-TETRAMETHYLTRICYCLO[5.3.1.0(1,5)]UNDEC-8-ENE
- 2,6,6,8-TETRAMETHYLTRICYCLO[5.3.1.0~1,5~]UNDEC-8-ENE
- (+/-)-urabaine
- 7,7'-Bi-4H-dibenzo(de,g)quinoline, 5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
- AC1L4E32
- AC1Q585E
- AR-1B3956
- KST-1B0025
- Urabaine
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3.alpha.,3a.beta.,7.beta.,8a.alpha.)]-
- FT-0610508
- FT-0693131
- 68608-32-2
- ALPHA-CEDRENE
- 2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
- Cedrene
- Di-epi-.alpha.-cedrene
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-
- 19069-48-8
- CHEBI:167345
- FT-0623525
- DTXSID00859378
- NS00012082
- Cedr-8-ene #
- IRAQOCYXUMOFCW-UHFFFAOYSA-N
-
- Inchi: 1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
- InChI-sleutel: IRAQOCYXUMOFCW-UHFFFAOYSA-N
- LACHT: C123CC=C(C)C(C1)C(C)(C)C2CCC3C
Berekende eigenschappen
- Exacte massa: 204.18792
- Monoisotopische massa: 204.187800766g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 323
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 0.94
- Kookpunt: 124 °C
- Vlampunt: 110.2°C
- Brekindex: 1.515
- PSA: 0
- LogboekP: 4.41500
1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl- Gerelateerde literatuur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
19069-48-8 (1H-3a,7-Methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-) Gerelateerde producten
- 7785-26-4((-)-α-Pinene)
- 18431-82-8(Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)-)
- 7785-70-8((1R)-α-Pinene)
- 8008-45-5(Nutmeg Oil)
- 80-56-8(2-Pinene)
- 8007-12-3(Nutmeg oil)
- 469-61-4((-)-Cedrene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk